An In-depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
2-((4-Methoxyphenyl)amino)benzoic acid is a derivative of anthranilic acid, belonging to the class of N-aryl anthranilic acids. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | - |
| Molecular Weight | 243.26 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 183-184 °C | [2] |
| Boiling Point | 417.4 °C at 760 mmHg (Predicted) | - |
| Solubility | Soluble in ethanol.[3] | - |
| CAS Number | 19036-63-6 | - |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 3.2 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 3 | - |
| Exact Mass | 243.089543 g/mol | - |
| Monoisotopic Mass | 243.089543 g/mol | - |
| Topological Polar Surface Area | 58.6 Ų | - |
| Heavy Atom Count | 18 | - |
Experimental Protocols
The primary method for the synthesis of N-aryl anthranilic acids, including 2-((4-Methoxyphenyl)amino)benzoic acid, is the Ullmann condensation.[1][4] This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.
Experimental Protocol:
A mixture of 80 g of 2-chlorobenzoic acid, 80 g of 4-anisidine (p-methoxyaniline), 80 g of anhydrous potassium carbonate, and 4 g of activated copper powder in 800 ml of amyl alcohol is heated under reflux with efficient stirring for four hours.[2] Following the reflux, the amyl alcohol is removed by steam distillation. The remaining aqueous solution is filtered and then neutralized by the addition of a 1:1 solution of concentrated hydrochloric acid and water. The resulting solid precipitate is collected by filtration.[2]
The crude product obtained from the synthesis can be purified by recrystallization.
Experimental Protocol:
The crude solid of 2-((4-Methoxyphenyl)amino)benzoic acid is dissolved in a minimal amount of hot isopropyl alcohol.[2] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried. For N-aryl anthranilic acids in general, recrystallization from ethanol (95%) is also a common and effective purification method.[1][3]
Spectral Data
The structural confirmation of 2-((4-Methoxyphenyl)amino)benzoic acid is achieved through various spectroscopic techniques.
Table 3: Spectral Data
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of N-phenylanthranilic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, a broad singlet for the NH proton around 9.3 ppm, and a signal for the carboxylic acid proton. For the 4-methoxy derivative, a singlet for the methoxy group protons would be expected around 3.7-3.8 ppm.[5][6] |
| ¹³C NMR | The ¹³C NMR spectrum of N-phenylanthranilic acid derivatives shows signals for the carboxylic acid carbonyl carbon around 174 ppm. The aromatic carbons resonate in the range of 114-149 ppm. The methoxy carbon in the 4-methoxy derivative would typically appear around 55 ppm.[5] |
| FT-IR | The FT-IR spectrum of N-aryl anthranilic acids displays characteristic absorption bands. A broad band for the O-H stretch of the carboxylic acid is observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears around 1660-1672 cm⁻¹. The N-H stretching vibration is typically seen as a broad signal around 1805-1811 cm⁻¹. Aromatic C-H stretching is observed around 3041-3045 cm⁻¹, and C=C stretching in the aromatic rings appears as multiple bands in the 1400-1600 cm⁻¹ region.[5][7][8] |
| Mass Spectrometry | The mass spectrum of N-phenylanthranilic acid shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group or fragments from the aromatic rings.[9] |
Biological Activity and Signaling Pathways
N-aryl anthranilic acids are a well-established class of compounds with significant anti-inflammatory properties.[10] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[11][12][13]
The anti-inflammatory effects of N-aryl anthranilic acid derivatives are believed to be mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[11][14] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[12][13]
The following diagram illustrates the proposed mechanism of action for 2-((4-Methoxyphenyl)amino)benzoic acid as a COX inhibitor, leading to the reduction of inflammation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-((4-Methoxyphenyl)amino)benzoic acid.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. N-Phenylanthranilic acid(91-40-7) 1H NMR [m.chemicalbook.com]
- 7. Anthranilic acid(118-92-3) IR Spectrum [chemicalbook.com]
- 8. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]
- 9. massbank.eu [massbank.eu]
- 10. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
